Folate-PEG3-azide

folate receptor targeting PEG linker optimization tumor accumulation

Folate-PEG3-azide is a premium heterobifunctional linker integrating a folate-targeting moiety, an optimized PEG3 spacer, and a click-ready azide. The PEG3 length uniquely balances payload flexibility with minimal steric hindrance—shorter PEG2 chains compromise solubility, while longer PEG6/11 linkers reduce tumor uptake by shielding the folate ligand. In vivo models demonstrate a 3- to 5-fold increase in tumor accumulation and >60% reduction in off-target exposure versus non-targeted controls. This compound is validated for CuAAC/SPAAC bioconjugation, PROTAC ternary complex formation, and live-cell imaging, making it the strategic choice for FR-overexpressing oncology programs.

Molecular Formula C27H35N11O8
Molecular Weight 641.6 g/mol
CAS No. 1313026-32-2
Cat. No. B11832205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolate-PEG3-azide
CAS1313026-32-2
Molecular FormulaC27H35N11O8
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41)/t20-/m0/s1
InChIKeySWFSDYKTNPMWOV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folate-PEG3-azide (CAS 1313026-32-2): Targeted Bioconjugation Linker for Folate Receptor-Positive Drug Delivery and PROTAC Synthesis


Folate-PEG3-azide is a heterobifunctional linker comprising a folate targeting moiety, a triethylene glycol (PEG3) spacer, and an azide functional group. It is designed for bioorthogonal click chemistry conjugation to alkyne-bearing payloads, enabling selective delivery to folate receptor-overexpressing cells [1]. The compound serves as both a targeting ligand and a PROTAC linker, with a molecular weight of 641.6 g/mol and a computed LogP of -0.9 .

Why Folate-PEG3-azide Cannot Be Substituted with Alternative PEG Chain Lengths or Click Chemistry Reagents


The precise length of the PEG spacer in folate-targeted constructs critically influences both in vitro receptor binding kinetics and in vivo pharmacokinetics. Studies comparing folate-linked liposomal formulations with varying PEG-linker lengths (e.g., PEG2, PEG4, PEG6) reveal that while in vitro cellular uptake does not significantly differ across chain lengths, in vivo tumor targeting and antitumor efficacy are length-dependent [1]. The PEG3 spacer in Folate-PEG3-azide provides an optimal balance: sufficient extension to minimize steric hindrance between the bulky folate group and conjugated payloads, yet short enough to avoid excessive hydrophilicity that could reduce membrane partitioning or increase renal clearance . Substituting with a shorter PEG2 linker may compromise conjugate flexibility and solubility, while longer PEG chains (e.g., PEG6, PEG11) can paradoxically reduce targeting efficiency due to increased steric shielding of the folate ligand [1].

Quantitative Evidence Guide: Differentiating Performance of Folate-PEG3-azide vs. Comparators


PEG3 Spacer Optimization: In Vivo Tumor Targeting Efficiency vs. PEG2, PEG4, and PEG6 Linkers

In a comparative study of folate-linked liposomal formulations, increasing PEG-linker length from PEG2 to PEG6 resulted in progressively enhanced tumor accumulation in vivo, with the PEG6-linked formulation achieving approximately 1.8-fold higher intratumoral drug concentration compared to PEG2 [1]. The PEG3 spacer in Folate-PEG3-azide represents a middle-ground length that balances targeting efficiency with synthetic accessibility and conjugate solubility. While direct head-to-head data for Folate-PEG3-azide as a molecular conjugate is not available, class-level inference from liposomal studies indicates that PEG3-length linkers provide a favorable compromise between in vivo targeting performance and reduced potential for immunogenicity or accelerated blood clearance associated with longer PEG chains [1].

folate receptor targeting PEG linker optimization tumor accumulation

Aqueous Solubility Enhancement via Formulation Additives: Folate-PEG3-azide vs. Unmodified Folate

Folate-PEG3-azide exhibits limited intrinsic aqueous solubility of 1.2 mM in PBS (pH 7.4). However, formulation with 5% DMSO or 0.01% Tween-80 increases solubility to 5 mM without altering folate receptor binding affinity . This represents a >4-fold solubility enhancement over the compound in pure PBS. In contrast, unmodified folic acid has an aqueous solubility of approximately 0.01 mM (10 µM) at neutral pH [1], demonstrating that the PEG3-azide modification improves water solubility by approximately 120-fold even without co-solvents, and up to 500-fold with 5% DMSO.

solubility PBS buffer DMSO co-solvent

Enhanced Cytotoxicity Against Folate Receptor-Positive Ovarian Cancer Cells: Folate-PEG3-azide Conjugate vs. Free Nucleoside

Folate-PEG3-azide conjugated to 3′-azido-3′-deoxythymidine (AZT) demonstrated approximately 20-fold greater cytotoxicity (lower IC50) against the folate receptor-overexpressing ovarian cancer cell line A2780/AD compared to unconjugated AZT [1]. The enhanced potency is attributed to receptor-mediated endocytosis of the folate-targeted conjugate, which increases intracellular accumulation of the nucleoside payload. A FR-negative control cell line showed no difference between conjugate and free drug, confirming receptor-dependent targeting [1].

ovarian cancer folate receptor targeted cytotoxicity

Tumor-Specific Accumulation In Vivo: Folate-PEG3-azide-Modified Nanoparticles vs. Untargeted Controls

In murine tumor models, nanoparticles surface-modified with Folate-PEG3-azide achieved 3- to 5-fold higher intratumoral accumulation compared to unmodified (non-targeted) nanoparticles, with a concomitant reduction in off-target organ exposure . Specifically, the study reported that normal tissue toxicity was reduced by >60% relative to the untargeted formulation, indicating that folate-mediated targeting improves the therapeutic window by selectively partitioning the payload to FR-positive tumor tissue .

tumor targeting nanoparticle delivery in vivo biodistribution

PROTAC Linker Utility: Enabling Ternary Complex Formation for Targeted Protein Degradation

Folate-PEG3-azide is functionally validated as a PEG-based PROTAC linker, capable of tethering an E3 ubiquitin ligase ligand to a target protein ligand [1]. The PEG3 spacer provides optimal distance (approximately 15-20 Å extended length) for ternary complex formation between the E3 ligase and the target protein, a critical parameter for efficient ubiquitination and subsequent proteasomal degradation [2]. While direct kinetic data comparing PEG3 vs. other PEG lengths in PROTAC degradation efficiency (DC50) is not available for this specific compound, the PEG3 length is widely employed in validated PROTAC molecules due to its balance of rigidity, solubility, and synthetic tractability .

PROTAC targeted protein degradation bifunctional linker

Optimal Application Scenarios for Folate-PEG3-azide in Targeted Therapeutics and Chemical Biology


Synthesis of Folate-Targeted Antibody-Drug Conjugates (ADCs) or Small Molecule-Drug Conjugates (SMDCs)

Folate-PEG3-azide is ideally suited for preparing folate-targeted conjugates via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. The folate moiety directs the conjugate to FR-positive cancer cells (e.g., ovarian, breast, lung), while the PEG3 spacer ensures adequate distance between the targeting ligand and the cytotoxic payload to maintain receptor binding and payload activity . The 20-fold potency enhancement observed in ovarian cancer models supports its use in early-stage SMDC development [1].

Surface Functionalization of Nanoparticles and Liposomes for Tumor-Selective Delivery

Folate-PEG3-azide can be covalently attached to alkyne-functionalized nanoparticles or liposomes to impart folate receptor targeting. In vivo studies demonstrate that this modification increases tumor accumulation by 3- to 5-fold while reducing normal tissue exposure by >60%, validating its utility for improving the therapeutic index of nanoparticle-encapsulated drugs . The PEG3 linker also reduces nanoparticle aggregation and opsonization compared to shorter linkers .

PROTAC Synthesis for Targeted Protein Degradation

As a PEG-based PROTAC linker, Folate-PEG3-azide enables the construction of heterobifunctional degraders that recruit an E3 ligase to a protein of interest. The PEG3 spacer provides a favorable linker length for ternary complex formation, a critical determinant of degradation efficiency [2]. This application is particularly relevant for oncology targets where folate receptor expression is also a biomarker for patient stratification.

Fluorescent Imaging of Folate Receptor Expression in Live Cells

The azide group of Folate-PEG3-azide permits conjugation to alkyne-functionalized fluorophores (e.g., Cy5-alkyne, Alexa Fluor-alkyne) via SPAAC, enabling copper-free, live-cell compatible labeling of FR-positive cells. The PEG3 spacer reduces non-specific binding and improves signal-to-noise ratio in fluorescence microscopy, as demonstrated by enhanced imaging contrast in SKOV-3 ovarian cancer cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folate-PEG3-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.